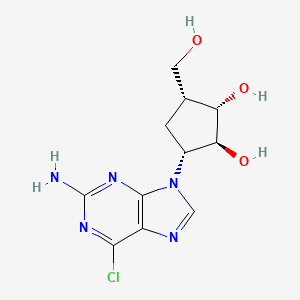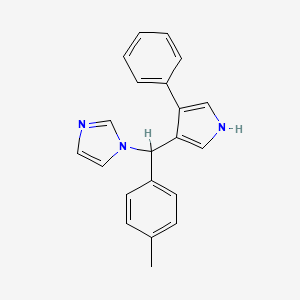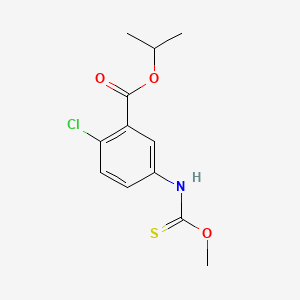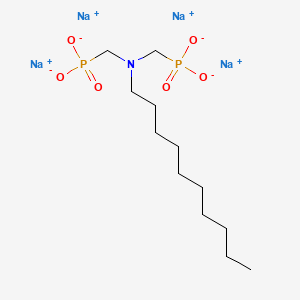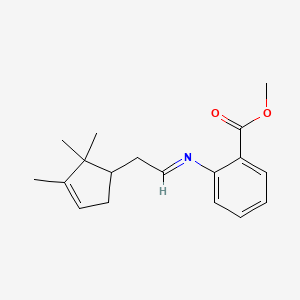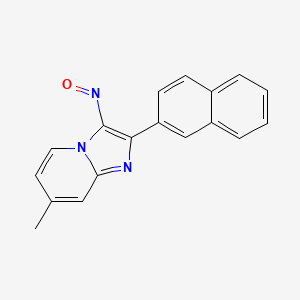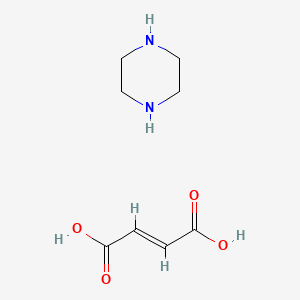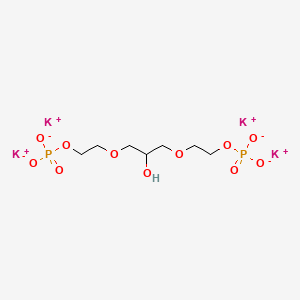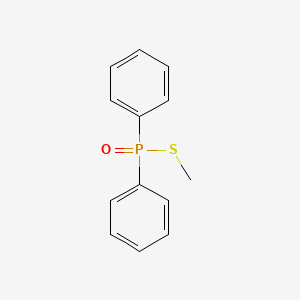
Phosphinothioic acid, diphenyl-, S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, diphenyl-, S-methyl ester is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, biological research, and industrial applications. This compound is characterized by the presence of a phosphinothioic acid group bonded to two phenyl groups and an S-methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinothioic acid, diphenyl-, S-methyl ester typically involves the reaction of diphenylphosphine with sulfur to form diphenylphosphinothioic acid. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Phosphinothioic acid, diphenyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the S-methyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinothioic esters.
Scientific Research Applications
Phosphinothioic acid, diphenyl-, S-methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholine esterase.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pesticides and herbicides, leveraging its neurotoxic properties to control pests.
Mechanism of Action
The mechanism of action of phosphinothioic acid, diphenyl-, S-methyl ester involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The compound’s ability to form stable complexes with enzymes is key to its biological activity.
Comparison with Similar Compounds
- Phosphinothioic acid, diphenyl-, S-ethyl ester
- Phosphinothioic acid, diphenyl-, S-propyl ester
- Phosphinothioic acid, diphenyl-, S-butyl ester
Comparison: Phosphinothioic acid, diphenyl-, S-methyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to its analogs with longer alkyl chains, the S-methyl ester exhibits different solubility and stability profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
3096-03-5 |
|---|---|
Molecular Formula |
C13H13OPS |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[methylsulfanyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H13OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
JAIBUJHHOYKLFV-UHFFFAOYSA-N |
Canonical SMILES |
CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
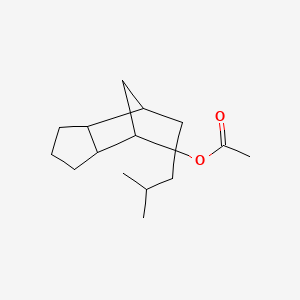
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
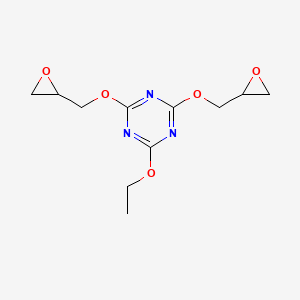
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
